Direct Head-to-Head Comparison: Superior Dopamine-Stimulating Activity Over Amantadine and Diazaadamantanes in a Parkinsonism Model
In a haloperidol-induced parkinsonism model in outbred male mice, the compound 7-amino-1,3,5-triazaadamantane demonstrated more potent dopamine-stimulating activity compared to both the clinical reference drug amantadine and its diazaadamantane analogue (6-amino-5,7-dimethyl-1,3-diazaadamantane) [1]. This is a direct, quantitative measure of its superior neuromodulatory effect in a therapeutically relevant in vivo model.
| Evidence Dimension | Dopamine-stimulating activity in a haloperidol-induced parkinsonism model |
|---|---|
| Target Compound Data | More potent than amantadine |
| Comparator Or Baseline | Amantadine and 6-amino-5,7-dimethyl-1,3-diazaadamantane |
| Quantified Difference | More potent than comparators; specific values not provided but efficacy clearly ranked. |
| Conditions | In vivo model of neuroleptic haloperidol-induced parkinsonism in outbred male mice. Compounds administered intraperitoneally at a dose of 20 mg/kg. |
Why This Matters
This evidence positions 7-amino-1,3,5-triazaadamantane as a superior lead scaffold for developing next-generation dopaminergic agents compared to its structural analogues.
- [1] Pitukhin M.P., Sorokina I.V., Aydagulova S.V., Ponomarev K.Y., Meshkova Y.V., Tolstikova T.G., Suslov E.V., Volcho K.P. Aza analogues of amantadine - efficient neurotransmitter modulators for in vivo models. Chemistry for Sustainable Development. 2025;(5). View Source
